2,4-Dimethylthiosemicarbazide
Overview
Description
2,4-Dimethylthiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides, which are characterized by the presence of a thiourea moiety along with an additional amine group. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of more complex molecules, such as triazoles and other heterocycles .
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate hydrazide with an isothiocyanate. For instance, new thiosemicarbazide derivatives were synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with various aryl isothiocyanates . Similarly, 2,4-dimethylphenyl substituted semicarbazones, which are closely related to 2,4-dimethylthiosemicarbazide, were synthesized in a multi-step process that included the formation of aryl urea and aryl semicarbazide . These methods highlight the versatility of thiosemicarbazides in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives is often confirmed using spectroscopic methods such as IR, UV, and NMR, as well as X-ray crystallography. For example, the structure of a 1-N(4)-substituted thiosemicarbazone derived from 2-hydroxy-1,4-naphthaquinone was elucidated using these techniques . Additionally, the crystal and molecular structure of dimethyl 4-phenyl-S-methylisothiosemicarbazide diacetate was determined by X-ray diffraction analysis .
Chemical Reactions Analysis
Thiosemicarbazides can undergo various chemical reactions, including cyclization to form triazole rings under reflux conditions in a basic medium . They can also react with metal centers to form complexes, as seen in the synthesis of novel dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of rhenium(I) . These reactions are crucial for the development of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazide derivatives are influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring can affect the compound's solubility, melting point, and stability. The synthesized compounds often display a trans-configuration about the C=N double bond, as observed in the crystal structures of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and its analogs . Theoretical calculations, such as DFT, are used to predict and confirm these properties .
Relevant Case Studies
Several studies have demonstrated the potential biological activities of thiosemicarbazide derivatives. For example, some synthesized compounds showed significant antioxidant activities, with better radical scavenging abilities than standard antioxidants like gallic acid . In another study, 2,4-dimethylphenyl substituted semicarbazones exhibited anticonvulsant activity, which was attributed to a GABA-mediated mechanism . These findings suggest that thiosemicarbazide derivatives could be promising candidates for the development of new therapeutic agents.
Scientific Research Applications
Anticancer Properties
2,4-Dimethylthiosemicarbazide derivatives demonstrate potential in cancer therapy. A study by Ganorkar et al. (2023) on a thiosemicarbazone derivative, (E)-1-(4-(diethylamino)-2-hydroxybenzylidene)-4,4-dimethylthiosemicarbazide (DAHTS), revealed significant antiproliferative activity against human lung cancer cells. This derivative induces apoptosis and has been proposed for use in cancer theragnostic applications (Ganorkar et al., 2023).
Synthesis and Scale-Up
Louks and Stolz-dunn (2007) discussed the kinetics of a one-pot reaction involving 2,4-dimethylthiosemicarbazide for synthesizing novel compounds. Their research is vital for the scale-up of pharmaceutical production, indicating the chemical's utility in drug synthesis (Louks & Stolz-dunn, 2007).
Anti-inflammatory Activity
Raman, Parmar, and Salzman (1989) explored the anti-inflammatory properties of compounds derived from thiosemicarbazides, including 2,4-dimethylthiosemicarbazide. These compounds showed significant protection against edema, suggesting potential use in anti-inflammatory medications (Raman et al., 1989).
Anticonvulsant Activity
Yogeeswari et al. (2006) synthesized several 2,4-dimethylphenyl substituted semicarbazones, including derivatives of 2,4-dimethylthiosemicarbazide. These compounds displayed anticonvulsant activity, suggesting their potential application in treating epilepsy or related disorders (Yogeeswari et al., 2006).
Analgesic Effects
Oruç et al. (2006) found that certain thiosemicarbazide derivatives, including 2,4-dimethylthiosemicarbazide, have analgesic effects. These findings open up possibilities for developing new pain management drugs (Oruç et al., 2006).
Catalytic Applications
Weiss and Mohr (2011) investigated the use of thiosemicarbazones derived from 2,4-dimethylthiosemicarbazide in forming palladium(II) phosphine complexes. These complexes have potential applications in catalysis, particularly in organic synthesis (Weiss & Mohr, 2011).
Antioxidant and Enzyme Inhibition
Bulut et al. (2018) synthesized derivatives of thiosemicarbazide and 1,2,4-triazole-3-thione, including those from 2,4-dimethylthiosemicarbazide, and evaluated their antioxidant properties and enzyme inhibition profiles. These compounds showed significant activity against free radicals and enzymes like acetylcholinesterase, indicating their potential in treating diseases linked to oxidative stress and enzyme dysfunction (Bulut et al., 2018).
Future Directions
properties
IUPAC Name |
1-amino-1,3-dimethylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHMHSRNWIBAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216398 | |
Record name | 2,4-Dimethylthiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylthiosemicarbazide | |
CAS RN |
6621-75-6 | |
Record name | N,1-Dimethylhydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6621-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylthiosemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6621-75-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylthiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylthiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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